Boc-D-glu(otbu)-onp
CAS No.: 200397-60-0
VCID: VC21538584
Molecular Formula: C20H28N2O8
Molecular Weight: 424.4 g/mol
* For research use only. Not for human or veterinary use.

Description |
Boc-D-glu(otbu)-onp, also known as Boc-D-glutamic acid gamma-tert-butyl ester-4 alpha-nitrophenyl ester, is a chemical compound used in peptide synthesis. It is a derivative of glutamic acid, modified with a tert-butyl group and a 4-nitrophenyl ester. This compound is crucial in the synthesis of peptides due to its protective groups, which prevent unwanted reactions during the synthesis process. Synthesis and ApplicationsBoc-D-glu(otbu)-onp is synthesized through a series of chemical reactions involving the protection of the amino group with a Boc group, esterification with tert-butyl alcohol, and further modification with 4-nitrophenol. This compound is used in peptide synthesis to introduce glutamic acid residues while protecting the carboxyl groups from unwanted reactions. Synthesis Steps:
Research FindingsBoc-D-glu(otbu)-onp is utilized in various peptide synthesis protocols due to its stability and ease of deprotection. The tert-butyl group can be removed under acidic conditions, and the 4-nitrophenyl ester can be cleaved under basic conditions, allowing for controlled introduction of glutamic acid residues into peptides. |
---|---|
CAS No. | 200397-60-0 |
Product Name | Boc-D-glu(otbu)-onp |
Molecular Formula | C20H28N2O8 |
Molecular Weight | 424.4 g/mol |
IUPAC Name | 5-O-tert-butyl 1-O-(4-nitrophenyl) (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
Standard InChI | InChI=1S/C20H28N2O8/c1-19(2,3)29-16(23)12-11-15(21-18(25)30-20(4,5)6)17(24)28-14-9-7-13(8-10-14)22(26)27/h7-10,15H,11-12H2,1-6H3,(H,21,25)/t15-/m1/s1 |
Standard InChIKey | XGSZKZYRDFXIHX-OAHLLOKOSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)CC[C@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)(C)OC(=O)CCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C |
Synonyms | BOC-D-GLU(OTBU)-ONP;200397-60-0;Boc-D-glutamicacidgamma-tert-butylester-4alpha-nitrophenylester;C20H28N2O8;AC1OLR9N;BOC-D-GLU-ONP;CTK8E9768;ZINC4899647;6326AH;RT-011731;K-5861;5-O-tert-butyl1-O-(4-nitrophenyl)(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate |
PubChem Compound | 7408385 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume